molecular formula C13H17NO2S B14963047 3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine

3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine

Cat. No.: B14963047
M. Wt: 251.35 g/mol
InChI Key: AFJIOOURXSSRBI-UHFFFAOYSA-N
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Description

3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine is a complex organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group, a thiophene-3-carbonyl group, and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to form the cyclopropylmethoxy group.

    Introduction of the Thiophene-3-Carbonyl Group: This step involves the acylation of thiophene with a suitable acylating agent to introduce the thiophene-3-carbonyl group.

    Formation of the Pyrrolidine Ring: This step involves the cyclization of an appropriate precursor to form the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Advanced techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution with sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-1-(thiophene-2-carbonyl)pyrrolidine
  • 3-(Cyclopropylmethoxy)-1-(furan-3-carbonyl)pyrrolidine
  • 3-(Cyclopropylmethoxy)-1-(pyridine-3-carbonyl)pyrrolidine

Uniqueness

3-(Cyclopropylmethoxy)-1-(thiophene-3-carbonyl)pyrrolidine is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-thiophen-3-ylmethanone

InChI

InChI=1S/C13H17NO2S/c15-13(11-4-6-17-9-11)14-5-3-12(7-14)16-8-10-1-2-10/h4,6,9-10,12H,1-3,5,7-8H2

InChI Key

AFJIOOURXSSRBI-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)C3=CSC=C3

Origin of Product

United States

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